molecular formula C18H25NO B1242602 2-Nonylquinolin-4(1h)-One CAS No. 2503-81-3

2-Nonylquinolin-4(1h)-One

Cat. No. B1242602
CAS RN: 2503-81-3
M. Wt: 271.4 g/mol
InChI Key: KKRXDNYRUZGPFM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Nonylquinolin-4(1H)-one and related derivatives typically involves catalyzed condensation reactions. For instance, efficient synthesis methods using dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation have been developed for the synthesis of dihydroquinazolin-4(1H)-one derivatives, yielding products in 80-92% within 1-2 hours (Chen, Li, & Chen, 2015). Additionally, one-pot, three-component reactions catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol have been utilized for synthesizing dihydroquinazolin-4(1H)-ones (Niknam, Jafarpour, & Niknam, 2011).

Molecular Structure Analysis

Molecular structure analyses of quinolin-4(1H)-ones have been conducted using various spectroscopic and X-ray crystallographic techniques. Studies have focused on elucidating the tautomeric nature of these compounds in different phases and confirming their NH-4-oxo structures (Mphahlele & El‐Nahas, 2004).

Chemical Reactions and Properties

Quinolin-4(1H)-ones undergo a variety of chemical reactions, including cyclization, halosulfonylation, and multistep syntheses involving palladium-catalyzed cross-coupling chemistry. These reactions are pivotal for structural diversification and the introduction of functional groups, enhancing their potential for biological activity and material science applications (Zhu et al., 2016).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solvatochromism and fluorescence, have been studied to understand their interactions with solvents and potential applications in material science. Compounds exhibiting high quantum yields and specific solvatochromic effects have been identified, indicating their suitability for optical applications (Hemalatha et al., 2015).

Mechanism of Action

2-Nonylquinolin-4(1H)-one reduces infection of Huh7.5 cells by hepatitis C virus (HCV) with an IC 50 value of 1.4 µg/ml . It is also active against L. gongylophorus, a symbiotic fungus of the agricultural pest A. sexdens (leaf-cutting ant) . It inhibits activation of nuclear factor of activated T cells (NFAT) induced by phorbol 12-myristate 13-acetate (TPA; Item No. 10008014) and the calcium ionophore A23187 (Item No. 11016) in Jurkat cells (IC 50 = 3.44 µM), but not LPS-induced NF-κB activation in RAW 264.7 cells (IC 50 = >100 µM), in reporter assays .

Safety and Hazards

The safety data sheet for 2-Nonylquinolin-4(1h)-One suggests that if inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately .

properties

IUPAC Name

2-nonyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO/c1-2-3-4-5-6-7-8-11-15-14-18(20)16-12-9-10-13-17(16)19-15/h9-10,12-14H,2-8,11H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKRXDNYRUZGPFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431883
Record name 2-Nonylquinolin-4(1h)-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55396-45-7, 2503-81-3
Record name 2-Nonyl-4(1H)-quinolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55396-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Nonylquinolin-4(1h)-One
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of studying the binding affinity of 2-Nonylquinolin-4(1H)-One to bovine serum albumin?

A: Serum albumins, like bovine serum albumin (BSA), are major transport proteins in the blood. They bind to various molecules, including drugs, influencing their distribution and availability in the body []. Understanding how strongly this compound binds to BSA can provide insights into its potential pharmacokinetic properties, such as how efficiently it might be transported and distributed within the body. This information can be valuable for further research on this compound and its potential applications.

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